molecular formula C4H9Li B1211817 tert-Butyllithium CAS No. 594-19-4

tert-Butyllithium

Cat. No. B1211817
CAS RN: 594-19-4
M. Wt: 64.1 g/mol
InChI Key: UBJFKNSINUCEAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyllithium involves the reaction of tert-butyl compounds with lithium metal. This process can yield various products depending on the specific reactants and conditions. For example, the reaction between tert-butyllithium and 1,3-butadiene in hydrocarbon solvents yields cis- and trans-neopentylallyllithium, demonstrating tert-butyllithium's role in forming carbon-carbon bonds and its selectivity in isomer formation (Glaze et al., 1972).

Molecular Structure Analysis

The molecular structure of compounds derived from tert-butyllithium reactions can vary significantly. For instance, the synthesis of lithium tri-tert-butylberyllate from di-tert-butylberyllium and tert-butyllithium yields crystals with a trigonal-planar arrangement of tert-butyl groups around beryllium, illustrating the influence of tert-butyllithium on molecular geometry (Wermer et al., 1988).

Chemical Reactions and Properties

tert-Butyllithium participates in a variety of chemical reactions, including anionic rearrangements and polymerization. For example, its reaction with organosilanes produces coupling and metalation products, showcasing its versatility in forming new chemical bonds and structures (West & Gornowicz, 1971). Additionally, tert-butyllithium initiates the anionic polymerization of 2-vinylnaphthalene, allowing for the synthesis of polymers with very narrow molecular weight distribution (Nossarev & Hogen-esch, 2001).

Scientific Research Applications

  • Reactions with Organosilanes :Tert-Butyllithium reacts with organosilanes, demonstrating its utility in producing various compounds. For instance, it reacts with trimethylchlorosilanes to yield mixtures of tert-butyltrimethylsilane and metalation products. These reactions showcase the versatility of tert-butyllithium in organosilane chemistry (West & Gornowicz, 1971).

  • Interaction with 1,3-Butadiene :The reaction of tert-butyllithium with 1,3-butadiene results in the formation of cis- and trans-neopentylallyllithium, indicating its importance in creating specific isomers in organic synthesis (Glaze, Hanicak, Moore, & Chaudhuri, 1972).

  • Enhancement of Enzymatic Biosensor Responses :Tert-Butyllithium-exfoliated transition metal dichalcogenides enhance the response of enzymatic biosensors, demonstrating its potential in electrochemical detection systems (Nasir, Mayorga-Martinez, Sofer, & Pumera, 2017).

  • Formation of Lithium Tri-tert-Butylberyllate :It plays a crucial role in the synthesis of lithium tri-tert-butylberyllate, highlighting its utility in the formation of organometallic compounds (Wermer, Gaines, & Harris, 1988).

  • Activation in Hydrogen/Metal Exchange Processes :Tert-Butyllithium requires activation for abstracting a proton from weakly acidic hydrocarbons, demonstrating its role in arene metalations and superbasic alkyllithium/potassium alcoholate mixtures (Mongin, Maggi, & Schlosser, 1996).

  • Catalyzed Cyclopropanation of Alkenes :It is used in the methylene-transfer reagent tert-butylsulfonylmethyllithium for cyclopropanation of alkenes, underlining its application in nickel-catalyzed reactions (Gai, Julia, & Verpeaux, 1991).

  • Study in Solid State and Safe Handling Protocols :Studies on lithium atom exchange in solid tert-butyllithium provide insights into its physical properties, and protocols for its safe handling are essential for research applications (Penner & Chang, 2000; Gau & Zdilla, 2016)(https://consensus.app/papers/protocol-safe-lithiation-reactions-using-organolithium-gau/de0635a0d5b75c089564a49060073af2/?utm_source=chatgpt).

  • Alkylation in Organic Synthesis :Tert-butyllithium is involved in the alkylation of tert-butylhydrazones of aldehydes and ketones, demonstrating its role in the synthesis of azo compounds (Wang & Warkentin, 1988).

Safety And Hazards

Tert-Butyllithium is extremely flammable and its vapor may form explosive mixtures with air . It reacts violently with water . It may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It causes damage to organs through prolonged or repeated exposure .

Future Directions

More so than other alkyllithium compounds, tert-butyllithium reacts with ethers . In diethyl ether, the half-life of tert-butyllithium is about 60 minutes at 0 °C. It is even more reactive toward tetrahydrofuran (THF); the half-life in THF solutions is about 40 minutes at −20 °C . This decomposition pathway has become a fundamental limitation for reductive lithiation .

properties

IUPAC Name

lithium;2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJFKNSINUCEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[C-](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883457
Record name Lithium, (1,1-dimethylethyl)-
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Molecular Weight

64.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

15% n-pentane solution: Yellow liquid; [Alfa Aesar MSDS]
Record name tert-Butyllithium
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Product Name

tert-Butyllithium

CAS RN

594-19-4
Record name tert-Butyllithium
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Record name Lithium, (1,1-dimethylethyl)-
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Record name Lithium, (1,1-dimethylethyl)-
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Record name tert-butyllithium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,670
Citations
MP Crockett, J Piña, AR Gogoi, RF Lalisse… - Journal of the …, 2023 - ACS Publications
… (44−47) This level of theory has been used previously in the characterization of methyllithium and tert-butyllithium oligomers. (45d) All structural figures were generated with CYLview. (…
Number of citations: 4 pubs.acs.org
W Bauer, WR Winchester, PR Schleyer - Organometallics, 1987 - ACS Publications
… 13C NMR spectrum of tert-butyllithium in THF-da, natural isotope abundance. Cl signal with … Such experiments have been frustrated by the extreme reactivity of tert-butyllithium. Diethyl …
Number of citations: 364 pubs.acs.org
D Farah, TJ Karol, HG Kuivila - Organometallics, 1985 - ACS Publications
… With tert-butyllithium in pentane/THF mixtures two of the … formed by reaction of the tert-butyllithium with solvent to form … the use of the more bulky tert-butyllithium as the base nucleophile. …
Number of citations: 23 pubs.acs.org
WF Bailey, MR Luderer, KP Jordan - The Journal of organic …, 2006 - ACS Publications
… We recently reported the results of a study of the reactions of 1-iodooctane, a representative primary alkyl iodide, with tert-butyllithium (t-BuLi) at 0 C in a variety of solvent systems …
Number of citations: 70 pubs.acs.org
MY Darensbourg, BY Kimura… - Journal of the …, 1970 - ACS Publications
Intermolecular exchange leading to equilibration of mixtures of/-butyllithium (I) and trimethylsilylmethyllithium (II) have been studied using 7Li nuclear magnetic resonance. The …
Number of citations: 86 pubs.acs.org
TF Bates, MT Clarke, RD Thomas - Journal of the American …, 1988 - ACS Publications
… The additionof ethyl ether to a hydrocarbon solution of tertbutyllithium results in a dynamic, temperature-dependent mixture of uncoordinated tetramers and tetracoordinated dimers (eq 1…
Number of citations: 90 pubs.acs.org
C Waldmann, O Schober, G Haufe, K Kopka - Organic letters, 2013 - ACS Publications
… A key step is the well-known bromine–lithium exchange reaction of an aryl bromide with tert-butyllithium (t-BuLi). Differing from the common practice to use 2 or more equiv of …
Number of citations: 55 pubs.acs.org
PR Jones, TFO Lim - Journal of the American Chemical Society, 1977 - ACS Publications
Since the initial discovery of the addition of organolithium reagents to vinylsilanes by Cason and Brooks, 1 there have been relatively few reports of such reactions. 2 To our knowledge, …
Number of citations: 81 pubs.acs.org
PG Williard, C Sun - Journal of the American Chemical Society, 1997 - ACS Publications
… the n-butyl derivative 4, we are also able to prepare crystalline samples and to obtain structures of similar aggregates 5 and 6 derived from both sec-butyllithium and from tert-butyllithium…
Number of citations: 78 pubs.acs.org
JJ Fitt, HW Gschwend - The Journal of Organic Chemistry, 1984 - ACS Publications
The synthesis of E-1, 3-dienes by the Wittig reaction of aldehydes and ylides is described. Sir: The Wittig reaction of aldehydes with salt-free Ph3P= CHR (R= alkyl) is an excellent …
Number of citations: 42 pubs.acs.org

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